molecular formula C13H13NO3S B7843589 n-benzyl-4-hydroxybenzenesulfonamide CAS No. 96155-81-6

n-benzyl-4-hydroxybenzenesulfonamide

Cat. No.: B7843589
CAS No.: 96155-81-6
M. Wt: 263.31 g/mol
InChI Key: ZFIFUZYGTBRPMC-UHFFFAOYSA-N
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Description

N-Benzyl-4-hydroxybenzenesulfonamide (CAS 96155-81-6) is a high-purity chemical compound with the molecular formula C 13 H 13 NO 3 S and a molecular weight of 263.31 g/mol . This benzenesulfonamide derivative is offered with a typical purity of 98% or greater and is intended for research applications . As a benzenesulfonamide, this compound belongs to a privileged class in medicinal chemistry known for a broad spectrum of pharmacological activities. Sulfonamides are frequently investigated for their antibacterial, anti-inflammatory, hypoglycemic, and antiproliferative effects . Their utility in research stems from an ability to act as both hydrogen bond donors and acceptors, facilitating diverse interactions with biological targets . Recent scientific literature highlights that structurally related benzenesulfonamide compounds are being explored as potential inhibitors of enzymes like histone deacetylases (HDAC), which are overexpressed in certain cancers, suggesting a platform for anticancer research . Other research avenues for similar compounds include their role as key intermediates in the structure-based design of inhibitors for targets such as human carbonic anhydrase isoforms, which are implicated in conditions like neuropathic pain . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions. While specific hazard data for this exact compound is not fully available in the search results, related sulfonamides can cause skin and eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, handle the compound in a well-ventilated area, and refer to the safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

N-benzyl-4-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c15-12-6-8-13(9-7-12)18(16,17)14-10-11-4-2-1-3-5-11/h1-9,14-15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIFUZYGTBRPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619508
Record name N-Benzyl-4-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96155-81-6
Record name N-Benzyl-4-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-benzyl-4-hydroxybenzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-benzyl-4-hydroxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of n-benzyl-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body .

Comparison with Similar Compounds

N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide

  • Key Differences :
    • Nitrogen substituents: Allyl (-CH₂CH=CH₂) and benzyl groups (vs. single benzyl in the target compound).
    • Benzene ring substituent: Methyl (-CH₃) at the para position (vs. -OH in the target compound).
  • The methyl group increases lipophilicity, which may improve membrane permeability compared to the hydrophilic hydroxyl group in the target compound . Synthesis methods for this derivative are noted to be efficient and environmentally benign, suggesting scalability advantages .

N-(4-Hydroxyphenyl)Benzenesulfonamide

  • Key Differences: Nitrogen substituent: 4-hydroxyphenyl group (vs. benzyl in the target compound). Benzene ring substituent: None (vs. -OH in the target compound).
  • Intermolecular N–H⋯O and O–H⋯O hydrogen bonds are observed in crystallographic studies, similar to the target compound, but the simpler structure may limit solubility in nonpolar environments .

N-Benzyl-N-(2-Hydroxyethyl)-4-Methylbenzenesulfonamide

  • Key Differences :
    • Nitrogen substituents: Benzyl and 2-hydroxyethyl (-CH₂CH₂OH) groups (vs. single benzyl).
    • Benzene ring substituent: Methyl at the para position (vs. -OH).
  • The methyl group on the benzene ring reduces polarity, creating a balance between hydrophilic and hydrophobic regions .

N-{[3'-(Hydroxymethyl)Biphenyl-4-yl]Methyl}Benzenesulfonamide

  • Key Differences: Nitrogen substituent: Biphenyl group with a hydroxymethyl (-CH₂OH) substituent (vs. benzyl). Benzene ring substituent: None (vs. -OH).
  • The hydroxymethyl group adds a polar moiety, but the extended structure may reduce metabolic stability due to increased steric hindrance .

N-Benzyl-4-Nitrobenzenesulfonamide

  • Key Differences: Benzene ring substituent: Nitro (-NO₂) at the para position (vs. -OH).
  • Implications: The nitro group is a strong electron-withdrawing group, increasing the acidity of the sulfonamide proton (pKa ~1–2) compared to the hydroxyl group (pKa ~10), which could alter binding kinetics in acidic environments.

Comparative Data Table

Compound Name Nitrogen Substituents Benzene Substituent Molecular Weight (g/mol) Key Properties
This compound Benzyl 4-OH 263.31 Moderate solubility, hydrogen bonding
N-Allyl-N-benzyl-4-methylbenzenesulfonamide Allyl, Benzyl 4-CH₃ 299.39 High lipophilicity, scalable synthesis
N-(4-Hydroxyphenyl)benzenesulfonamide 4-Hydroxyphenyl None 249.28 Low steric hindrance, crystalline
N-Benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide Benzyl, 2-Hydroxyethyl 4-CH₃ 319.42 Enhanced hydrophilicity
N-{[3'-(Hydroxymethyl)biphenyl-4-yl]methyl}benzenesulfonamide Biphenyl-CH₂OH None 345.42 π-π interactions, complex structure
N-Benzyl-4-nitrobenzenesulfonamide Benzyl 4-NO₂ 292.31 High acidity, metabolic instability

Research Findings and Implications

  • Hydrogen Bonding vs. Lipophilicity : The hydroxyl group in this compound improves solubility but may reduce membrane permeability compared to methyl or nitro substituents.
  • Steric Effects : Bulky substituents (e.g., biphenyl in ) enhance target interaction but may hinder synthetic accessibility or metabolic clearance.
  • Electron-Withdrawing Groups : Nitro substituents () increase acidity but introduce toxicity risks, whereas hydroxyl groups offer safer pharmacokinetic profiles.

Biological Activity

N-benzyl-4-hydroxybenzenesulfonamide is a sulfonamide compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The primary mechanism of action for this compound involves its inhibition of specific enzymes, particularly carbonic anhydrase (CA). By binding to the active site of CA, it prevents the enzyme from catalyzing its normal reactions, which can lead to significant physiological effects, depending on the enzyme's role in the body .

Biological Activities

This compound exhibits a range of biological activities:

  • Enzyme Inhibition : It has been shown to inhibit various isoforms of carbonic anhydrase, with Ki values indicating its potency as an inhibitor. For instance, certain derivatives have demonstrated Ki values as low as 12.3 nM against CA IX, highlighting significant inhibitory potential .
  • Antimicrobial Properties : The compound has been explored for its antibacterial and antifungal activities. Its structural characteristics allow it to interact with microbial targets effectively.
  • Anticancer Effects : Research indicates that this compound may inhibit tumor growth in murine models. For example, studies involving 4T1 tumor-bearing mice showed dose-dependent inhibition of tumor growth with significant efficacy at higher concentrations .

Data Table: Inhibition Potencies

The following table summarizes the Ki values for this compound and its derivatives against various carbonic anhydrase isoforms:

CompoundTarget IsoformKi (nM)
This compoundCA II25.0
Derivative ACA IX12.3
Derivative BCA VII41.5
Derivative CCA VB15.0

Case Study 1: Antitumor Activity

In a study assessing the antitumor properties of this compound in mice with 4T1 tumors, researchers administered varying doses and monitored tumor growth. The results indicated that higher doses (100 mg/kg) led to significant reductions in tumor volume compared to control groups .

Case Study 2: Enzyme Inhibition Profile

A comparative study evaluated the enzyme inhibition profile of several benzenesulfonamides, including this compound. The findings revealed that while some derivatives showed moderate potency (Ki values ranging from 134.1 to 329.5 nM), others exhibited much stronger inhibition, underscoring the importance of structural modifications for enhancing activity .

Q & A

Q. What ethical guidelines apply to in vitro studies involving sulfonamide derivatives?

  • Methodology :
  • Non-Clinical Use Compliance : Confirm that the compound is strictly for research (non-diagnostic/therapeutic) as per FDA guidelines.
  • Waste Disposal : Neutralize sulfonamide waste with 1M NaOH before disposal to prevent environmental contamination .

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